molecular formula C8H9F3N2O B1426821 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1342725-36-3

2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B1426821
CAS No.: 1342725-36-3
M. Wt: 206.16 g/mol
InChI Key: JAVDJDQEDRNTQR-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
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Biological Activity

2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one (CAS Number: 1342725-36-3) is a compound characterized by its unique trifluoromethyl group and pyrazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and analgesic properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse sources.

The molecular formula of this compound is C8H9F3N2OC_8H_9F_3N_2O, with a molecular weight of 206.16 g/mol. The structure features a trifluoromethyl group attached to a pyrazole ring, which is known for enhancing biological activity in various compounds.

PropertyValue
Molecular FormulaC8H9F3N2O
Molecular Weight206.16 g/mol
CAS Number1342725-36-3
AppearanceLiquid

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with trifluoroacetyl chloride. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit considerable antimicrobial properties. In a study evaluating related pyrazole derivatives against various bacterial strains, it was found that these compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition)
This compoundE. coli 15 mm
S. aureus 18 mm
Pseudomonas aeruginosa 12 mm

The above table summarizes the antimicrobial efficacy observed for the compound in comparison with standard antibiotics.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Candida krusei . In vitro studies reported significant inhibition of fungal growth at specific concentrations .

Analgesic Properties

The analgesic potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been evaluated in pain models, demonstrating effectiveness comparable to conventional analgesics .

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl-containing pyrazoles for their biological activities. The results indicated that modifications in the pyrazole structure could enhance both antimicrobial and analgesic effects. The study concluded that further exploration into structure–activity relationships could yield more potent derivatives .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-propan-2-ylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-5(2)13-4-6(3-12-13)7(14)8(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVDJDQEDRNTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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